![molecular formula C10H26Cl4N4 B6611494 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride CAS No. 2743206-54-2](/img/structure/B6611494.png)
1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Piperazin-1-yl)ethyl]piperazine tetrahydrochloride, also known as 1-PPT, is an organic compound used in scientific research. It is a derivative of piperazine, a cyclic compound with two nitrogen atoms at its core. 1-PPT is a versatile compound with multiple applications in research and laboratory experiments. In
科学的研究の応用
1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride has a wide range of applications in scientific research. It has been used as a pharmacological tool to study the effects of drugs on the central nervous system. It has also been used in the study of the effects of various drugs on the cardiovascular system. In addition, it has been used to study the effects of various drugs on the respiratory system. Finally, it has been used to study the effects of various drugs on the reproductive system.
作用機序
1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride acts as an agonist at the 5-HT2A serotonin receptor. This receptor is involved in a variety of physiological processes, including the regulation of mood, sleep, appetite, and cognitive function. By binding to this receptor, this compound can modulate the activity of these processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of dopamine and other neurotransmitters in the brain. It has also been shown to modulate the release of hormones, such as cortisol and adrenaline. In addition, it has been shown to modulate the activity of the immune system. Finally, it has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It also has a wide range of applications in research and is relatively stable. However, there are also some limitations to its use. It is not particularly soluble in water, which can make it difficult to use in some experiments. In addition, it can be toxic in high concentrations, so it must be handled with care.
将来の方向性
There are a number of potential future directions for research involving 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride. One potential avenue of research is to explore its potential as an antidepressant or anxiolytic drug. Another potential area of research is to explore its potential as a treatment for Parkinson’s disease. Additionally, further research could be conducted to explore its potential as a treatment for Alzheimer’s disease. Finally, further research could be conducted to explore its potential as a treatment for other neurological disorders.
合成法
1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride can be synthesized through a two-step process. The first step involves the reaction of 1-chloropiperazine with ethylmagnesium bromide to form the intermediate 1-(2-chloropiperazin-1-yl)ethylpiperazine. This intermediate can then be hydrolyzed in the presence of hydrochloric acid to form this compound. This method has been demonstrated to be efficient and cost-effective for the production of this compound.
特性
IUPAC Name |
1-(2-piperazin-1-ylethyl)piperazine;tetrahydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4.4ClH/c1-5-13(6-2-11-1)9-10-14-7-3-12-4-8-14;;;;/h11-12H,1-10H2;4*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSBGHXJVJFWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CCNCC2.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




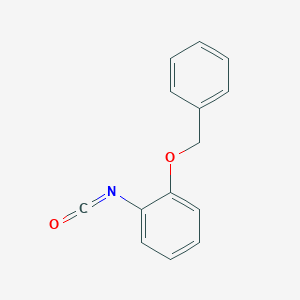
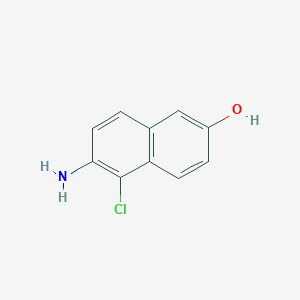
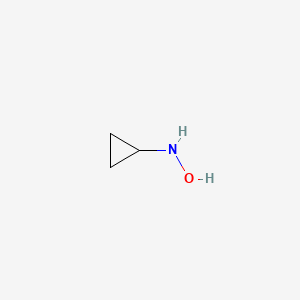
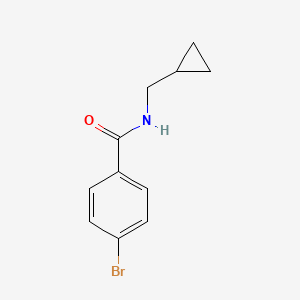

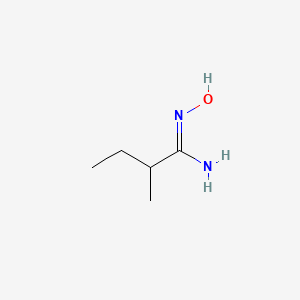

amino}-3-methylbutanoic acid](/img/structure/B6611483.png)


